![molecular formula C17H17F2NO3 B5720559 N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide](/img/structure/B5720559.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide, also known as DFB, is a chemical compound that has been widely used in scientific research due to its unique properties. DFB is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways.
Wirkmechanismus
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide inhibits PARP by binding to its catalytic domain, which prevents the enzyme from repairing DNA damage. This leads to the accumulation of DNA damage and ultimately cell death. N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide has been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide has been shown to have a potent cytotoxic effect on cancer cells. It induces cell death by inhibiting PARP and causing DNA damage. N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide is a potent PARP inhibitor and has been shown to be effective in inducing cell death in various cancer cell lines. However, N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to use in some experiments. N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide also has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the use of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide in scientific research. One potential application is in combination therapy with other cancer treatments, such as chemotherapy or radiation therapy. N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide has been shown to enhance the effectiveness of these treatments by sensitizing cancer cells to their effects. Another potential application is in the development of new PARP inhibitors with improved properties, such as increased solubility and longer half-life. Finally, N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide could be used in the development of new therapies for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Synthesemethoden
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide involves the reaction of 3,5-difluorobenzoic acid with 3,4-dimethoxyphenethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide has been extensively used in scientific research as a PARP inhibitor. PARP is an enzyme that is involved in DNA repair and cell death pathways. Inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death. N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide has been shown to be effective in inducing cell death in various cancer cell lines, including breast, ovarian, and prostate cancer cells.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO3/c1-22-15-4-3-11(7-16(15)23-2)5-6-20-17(21)12-8-13(18)10-14(19)9-12/h3-4,7-10H,5-6H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRIOFZLQFSRDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=CC(=C2)F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.